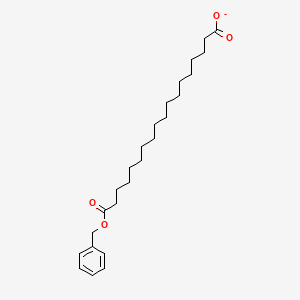
Octadecanedioic acid, 1-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanedioic acid, 1-(phenylmethyl) ester is an organic compound that belongs to the class of esters It is derived from octadecanedioic acid, a long-chain dicarboxylic acid, and benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecanedioic acid, 1-(phenylmethyl) ester can be synthesized through the esterification of octadecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
The general reaction can be represented as follows:
Octadecanedioic acid+Benzyl alcoholCatalystMono-benzyl octadecandioate+Water
Industrial Production Methods
In an industrial setting, the production of mono-benzyl octadecandioate may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanedioic acid, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid and benzyl alcohol.
Reduction: Octadecanediol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecanedioic acid, 1-(phenylmethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of mono-benzyl octadecandioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis to release octadecanedioic acid and benzyl alcohol, which may further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Octadecanedioic acid, 1-(phenylmethyl) ester can be compared with other similar compounds, such as:
Mono-benzyl hexadecanedioate: Similar structure but with a shorter carbon chain.
Mono-benzyl dodecanedioate: Another ester with a shorter carbon chain.
Mono-benzyl eicosandioate: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its applications and reactivity may differ from those of shorter or longer chain esters, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C25H39O4- |
|---|---|
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
18-oxo-18-phenylmethoxyoctadecanoate |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)/p-1 |
Clé InChI |
XVVPERDGHHTWJI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


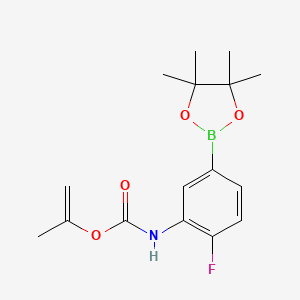
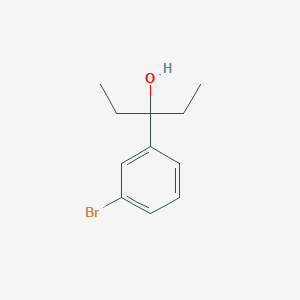
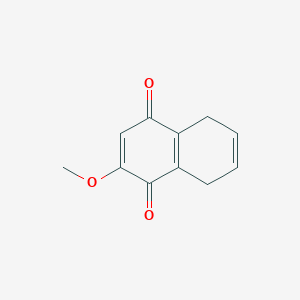
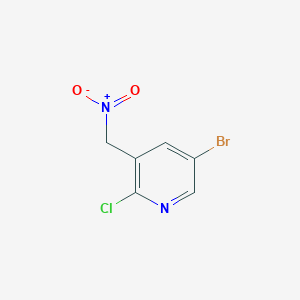
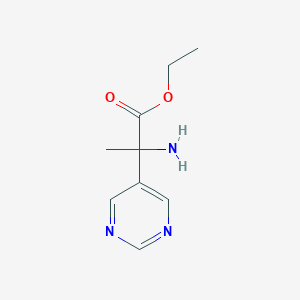
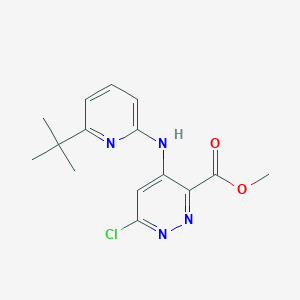
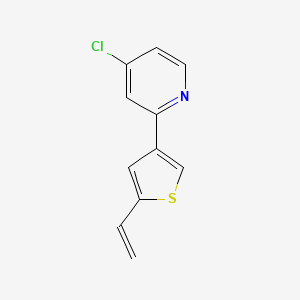
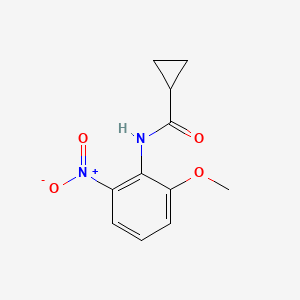
![3-Fluoro-6-methoxy-[1.5]naphthyridine-4-carbaldehyde](/img/structure/B8404039.png)
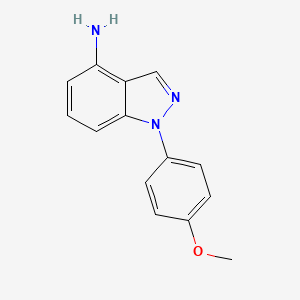
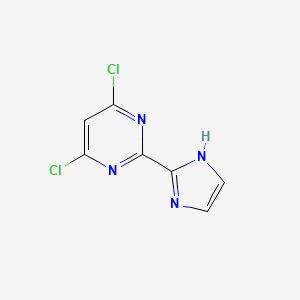
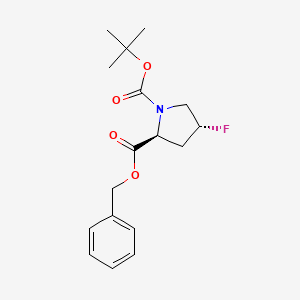
![N-(5-Ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide](/img/structure/B8404052.png)
![N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B8404063.png)
